molecular formula C13H9ClN4O2 B5784013 7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

Cat. No. B5784013
M. Wt: 288.69 g/mol
InChI Key: WRIPISYVBWALGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is commonly referred to as 'CLPIM' and has been studied extensively for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of CLPIM is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
CLPIM has been found to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, CLPIM has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CLPIM in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using CLPIM is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of CLPIM. One potential area of research is the development of new synthetic methods for producing CLPIM. Additionally, further studies are needed to fully understand the mechanism of action of CLPIM and its potential therapeutic applications. Finally, the development of new formulations of CLPIM with improved solubility could also be an area of future research.

Synthesis Methods

The synthesis of CLPIM has been achieved through various methods, including the reaction of 2-chlorobenzaldehyde with 2-aminobenzoxadiazole in the presence of a suitable catalyst. The resulting intermediate is then further reacted with a suitable reagent to produce the final product.

Scientific Research Applications

CLPIM has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that CLPIM can modulate various biological pathways, including the PI3K/Akt and MAPK/ERK pathways.

properties

IUPAC Name

7-(2-chlorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2/c14-8-4-2-1-3-7(8)13-15-12-10(18(13)19)6-5-9-11(12)17-20-16-9/h1-4,19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIPISYVBWALGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=C1N(C(=N3)C4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

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